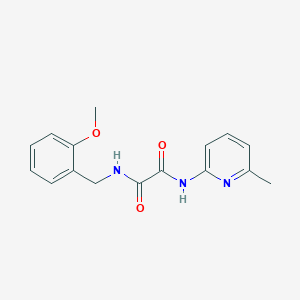

N1-(2-methoxybenzyl)-N2-(6-methylpyridin-2-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-(2-methoxybenzyl)-N2-(6-methylpyridin-2-yl)oxalamide, also known as MPO, is a chemical compound that has gained significant attention in the field of scientific research. MPO is a potent inhibitor of the protein-protein interaction between the oncogenic transcription factor c-Myc and its partner protein Max.

Scientific Research Applications

Modulation of Sphingosine-1-Phosphate Receptors

One notable application of related compounds is in the discovery and development of selective agonists for sphingosine-1-phosphate (S1P) receptors, such as ceralifimod (ONO-4641), which shows promise in treating autoimmune diseases like relapsing-remitting multiple sclerosis (RRMS) due to its selective action on S1P1 and S1P5 receptors. This research underlines the importance of structure-activity relationships in developing therapeutic agents that minimize undesirable effects associated with non-target receptor activation (H. Kurata et al., 2017).

Antagonists for Bone Diseases

Another application area is the development of potent and selective antagonists for the alpha(v)beta(3) receptor, which plays a critical role in bone diseases. Compounds with similar structural characteristics to N1-(2-methoxybenzyl)-N2-(6-methylpyridin-2-yl)oxalamide have been evaluated for their potential in the prevention and treatment of osteoporosis, showcasing the compound's role in inhibiting pathological bone turnover (J. Hutchinson et al., 2003).

DNA Interactions

Research into the synthesis of acridine-based DNA bis-intercalating agents highlights the utility of compounds with methoxybenzyl components in understanding DNA interactions. Such studies are foundational for developing new therapeutic agents targeting genetic diseases and cancer by interfering with DNA replication or repair mechanisms (G. P. Moloney et al., 2001).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to exhibit a wide range of pharmacological activities .

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, leading to a range of downstream effects .

Result of Action

Compounds with similar structures have been known to exhibit a wide range of effects at the molecular and cellular level .

properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-N'-(6-methylpyridin-2-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-11-6-5-9-14(18-11)19-16(21)15(20)17-10-12-7-3-4-8-13(12)22-2/h3-9H,10H2,1-2H3,(H,17,20)(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKLJPQFIWETLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C(=O)NCC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-methoxybenzyl)-N2-(6-methylpyridin-2-yl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-ethylisoxazol-5-yl]acetamide](/img/structure/B2868837.png)

![7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2868839.png)

![4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B2868840.png)

![2-[(4-Chloro-3-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2868841.png)

![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2868844.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B2868850.png)

![1-[[2-(4-Methylphenyl)sulfonylacetyl]amino]-3-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B2868851.png)

![3-oxo-N-(4-(trifluoromethyl)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2868855.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2868858.png)